![molecular formula C16H20BNO2 B14479600 2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate CAS No. 67457-14-1](/img/structure/B14479600.png)
2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate is an organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. It is known for its role as a modulator of intracellular calcium release, making it significant in biochemical and physiological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate typically involves the reaction of diphenylborinic acid with 2-[(2-hydroxyethyl)amino]ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves:
Reactants: Diphenylborinic acid and 2-[(2-hydroxyethyl)amino]ethanol.
Solvent: An appropriate solvent such as dichloromethane or tetrahydrofuran.
Catalyst: A catalyst may be used to facilitate the reaction.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process parameters are optimized to maximize yield and purity while minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the borinate group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction may produce boranes.
Wissenschaftliche Forschungsanwendungen
2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Acts as a modulator of intracellular calcium release, making it useful in studies of cellular signaling and physiology.
Medicine: Investigated for its potential therapeutic effects in modulating calcium-related disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate involves its interaction with intracellular calcium channels. It modulates the release of calcium from intracellular stores, thereby influencing various cellular processes. The compound targets specific proteins and pathways involved in calcium signaling, which can affect cellular functions such as muscle contraction, neurotransmitter release, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminoethyl diphenylborinate: Similar in structure but lacks the hydroxyethyl group.
Diphenylborinic acid: The parent compound used in the synthesis of 2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate.
2-[(2-Hydroxyethyl)amino]ethanol: A precursor in the synthesis of the target compound.
Uniqueness
This compound is unique due to its specific structure that allows it to modulate intracellular calcium release effectively. This property distinguishes it from other similar compounds and makes it valuable in research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
67457-14-1 |
|---|---|
Molekularformel |
C16H20BNO2 |
Molekulargewicht |
269.1 g/mol |
IUPAC-Name |
2-(2-diphenylboranyloxyethylamino)ethanol |
InChI |
InChI=1S/C16H20BNO2/c19-13-11-18-12-14-20-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,18-19H,11-14H2 |
InChI-Schlüssel |
KSVLUGOEOCPLFL-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OCCNCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


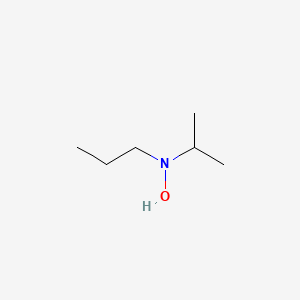
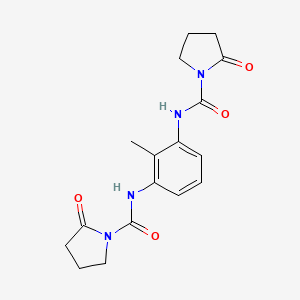
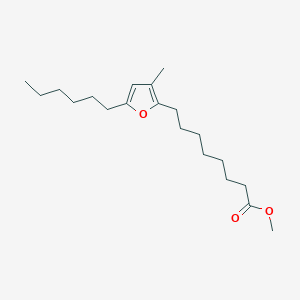
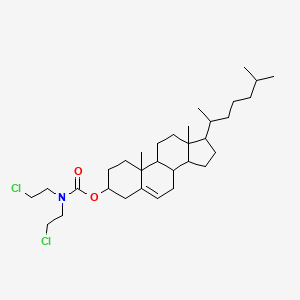
![2-[3-(4-Hydroxyphenyl)propyl]phenol](/img/structure/B14479548.png)
![3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid](/img/structure/B14479555.png)
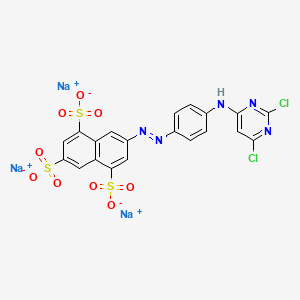
![Benzenesulfonic acid, 4-[[4-[(4-ethoxy-3-methylphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt](/img/structure/B14479562.png)
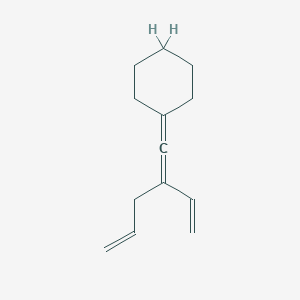
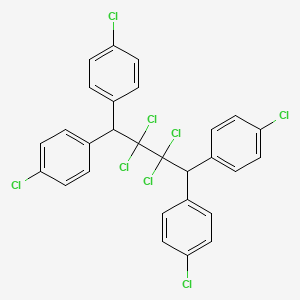
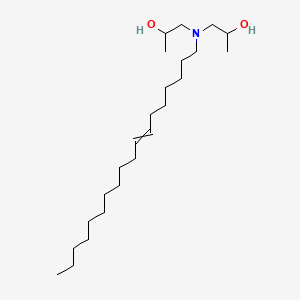
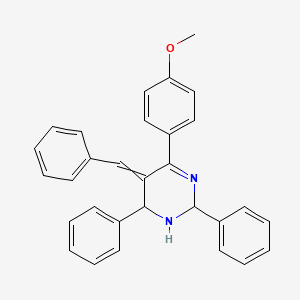
![[(2-Hydroxyethyl)(tridecyl)amino]oxidanide](/img/structure/B14479586.png)
![7a,8-Dihydrocyclopenta[a]indene](/img/structure/B14479599.png)
